5-[4-(benzyloxy)phenyl]-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[4-(benzyloxy)phenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C28H26FNO6 and a molecular weight of 491.521 g/mol . This compound is notable for its unique structural features, which include a benzyloxyphenyl group, a fluoro-methoxybenzoyl group, and a hydroxy-dihydro-pyrrolone core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 5-[4-(benzyloxy)phenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone core and the subsequent attachment of the various substituents. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as benzyl bromide, fluoro-methoxybenzoyl chloride, and methoxyethylamine under controlled conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The fluoro-methoxybenzoyl group can be reduced to form a corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[4-(benzyloxy)phenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Preliminary research suggests it may have therapeutic potential, although more studies are needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism by which 5-[4-(benzyloxy)phenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its various functional groups. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar compounds to 5-[4-(benzyloxy)phenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one include:
- 5-[4-(benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-[4-(benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one These compounds share similar structural features but differ in the specific substituents attached to the pyrrolone core. The unique combination of functional groups in 5-[4-(benzyloxy)phenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C28H26FNO6 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26FNO6/c1-34-15-14-30-25(19-8-11-21(12-9-19)36-17-18-6-4-3-5-7-18)24(27(32)28(30)33)26(31)20-10-13-23(35-2)22(29)16-20/h3-13,16,25,31H,14-15,17H2,1-2H3/b26-24- |
InChI Key |
FQBBHDFJXBEVCC-LCUIJRPUSA-N |
Isomeric SMILES |
COCCN1C(/C(=C(\C2=CC(=C(C=C2)OC)F)/O)/C(=O)C1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COCCN1C(C(=C(C2=CC(=C(C=C2)OC)F)O)C(=O)C1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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